1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused with a quinoxaline ring, contributes to its wide range of applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde.
Cyclization: Cyclization is achieved through an oxidation-reduction mechanism using chloranil.
Substitution: The resulting intermediate undergoes aromatic nucleophilic substitution with different amines and triazole-2-thiol.
Chemical Reactions Analysis
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Substitution: Aromatic nucleophilic substitution reactions are common, where different amines and thiols are used as reagents.
Common reagents and conditions used in these reactions include thiourea, chloranil, and various amines . The major products formed from these reactions are derivatives with modified biological activities.
Scientific Research Applications
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Antiviral and Antimicrobial: The compound has shown potential as an antiviral and antimicrobial agent, with activity against various pathogens.
Pharmacological Studies: The compound is used in pharmacological studies to investigate its interactions with various biological targets, including adenosine receptors.
Mechanism of Action
The mechanism of action of 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with molecular targets such as adenosine receptors . The compound acts as an antagonist to the A2B receptor, which is associated with anticancer activity . Additionally, it can intercalate DNA, leading to cytotoxic effects on cancer cells . The compound also modulates the expression of pro-apoptotic and anti-apoptotic proteins, contributing to its anticancer properties .
Comparison with Similar Compounds
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as:
Other [1,2,4]triazolo[4,3-a]quinoxaline Derivatives: Various derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized and evaluated for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-N,N-dipropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-4-10-20(11-5-2)15-16-19-18-12(3)21(16)14-9-7-6-8-13(14)17-15/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOYPCJBJJRBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC2=CC=CC=C2N3C1=NN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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